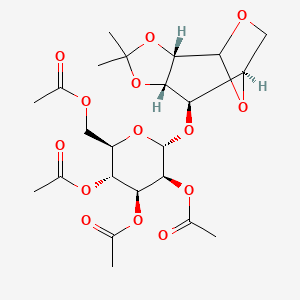

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 2,3,4-Tri-O-acetyl-1,6-anhydro-β-d-mannopyranose, involves artifact production during carbohydrate analysis, highlighting the intricate processes involved in synthesizing such complex molecules. A novel synthesis approach for 2,3,5-tri-O-acetyl-1,6-anhydro-β-d-mannofuranose was also developed, showcasing the synthetic versatility of these compounds (Manna, Mcanalley, & Ammon, 1993).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through advanced techniques such as X-ray analysis. For instance, the structure of a dimer derivative was elucidated, providing insights into the spatial arrangement and bonding within these molecules (Manna, Mcanalley, & Ammon, 1993).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, demonstrating their reactivity and functional utility in synthetic chemistry. For example, the formation of methyl 4-(2,3:5,6-di-O-isopropylidene-α- and -β-d-mannofuranosyl)-3-oxobutanoate illustrates the compound's ability to participate in complex chemical transformations, leading to new compounds with potential applications in various fields (Herrera & Baelo, 1985).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, melting points, and solubility, are essential for understanding their behavior in different environments and their suitability for various applications. The kinetic acetonation of D-mannose, leading to derivatives like 4,6-mono- and 2,3:4,6-di-O-isopropylidene-D-mannopyranose, provides valuable information on the physical characteristics of these compounds (Gelas & Horton, 1978).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are crucial for the practical application of these compounds. The stereocontrolled synthesis approaches and reactions with different reagents highlight the rich chemistry of these molecules and their potential utility in synthetic carbohydrate chemistry (Crich & Banerjee, 2006).

Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have significant importance in synthesizing complex organic molecules such as 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds have a wide range of applications in medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. The review by Parmar, Vala, and Patel (2023) focuses on the application of hybrid catalysts from 1992 to 2022 for the synthesis of these scaffolds, indicating the potential role of complex compounds in developing lead molecules for research and therapeutic purposes (Parmar, Vala, & Patel, 2023).

Mannosidases and Carbohydrate Processing

Enzymatic processing of carbohydrates, including the hydrolysis of mannans to yield mannose, is crucial for various biological and industrial processes. The review by Chauhan and Gupta (2017) provides comprehensive information on microbial mannosidases, highlighting their potential applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. This research area underscores the importance of understanding the structural and functional aspects of complex sugars and related compounds (Chauhan & Gupta, 2017).

C-Mannosylation in Protein Modification

The structural and functional diversity of proteins can be enhanced by post-translational modifications, including C-mannosylation. Crine and Acharya (2021) review the structural aspects of C-mannosylated proteins, focusing on the consensus motif and the stabilization of C-mannopyranosyl groups through hydrogen bonding. This modification plays a significant role in protein stability, secretion, and function, offering insights into novel pathways and functions with implications for human health and biotechnology (Crine & Acharya, 2021).

Synthesis of Carbohydrate Processing Inhibitors

The synthesis of C-glycoside mimetics, including those related to glycosylphosphates and glycosyl amino acids, is crucial for developing inhibitors of carbohydrate processing enzymes. Cipolla, La Ferla, and Nicotra (1997) describe the synthesis of various analogues, highlighting the potential of these compounds in therapeutic applications, particularly as inhibitors of enzymes involved in carbohydrate processing (Cipolla, La Ferla, & Nicotra, 1997).

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3/t13-,14-,15-,16-,17+,18+,19+,20+,21?,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBBVUORQLNNAB-NFDGPPLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]3COC(O3)[C@@H]4[C@H]2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747042 |

Source

|

| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-{[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-yl]oxy}oxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano | |

CAS RN |

67591-05-3 |

Source

|

| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-{[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-yl]oxy}oxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)